molecular formula C17H13N3O3 B393380 2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

Cat. No.: B393380
M. Wt: 307.30 g/mol
InChI Key: OZCIXLXHBXPEQB-UHFFFAOYSA-N
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Description

2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile is a spirocyclic compound featuring a chromene moiety fused to an oxindole core. Its structure includes an amino group at position 2, a carbonitrile group at position 3, and two ketone groups at positions 2' and 5 (Fig. 1). This compound is synthesized via multicomponent reactions (MCRs), typically involving Knoevenagel condensation, Michael addition, and intramolecular cyclization steps .

Properties

IUPAC Name

2'-amino-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-8-10-15(19)23-13-7-3-6-12(21)14(13)17(10)9-4-1-2-5-11(9)20-16(17)22/h1-2,4-5H,3,6-7,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCIXLXHBXPEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Formula

  • Molecular Formula : C17H13N3O3
  • Molecular Weight : 307.30 g/mol

Structural Representation

The compound features a complex structure characterized by a spirocyclic framework that combines chromene and indole moieties. This unique arrangement is believed to contribute to its biological properties.

Research indicates that 2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It appears to target specific signaling pathways involved in tumor growth.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases.
  • Anti-inflammatory Effects : Evidence suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory disorders.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders.

Anticancer Studies

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest
HepG2 (Liver)18Induction of oxidative stress

Antioxidant Activity

In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .

Assay TypeIC50 (µM)Comparison
DPPH Scavenging25Similar to Ascorbic Acid
ABTS Scavenging30More effective than Trolox

Anti-inflammatory Effects

A recent study highlighted its ability to reduce pro-inflammatory cytokines in animal models of inflammation, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Overview

2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile is a compound of significant interest in various fields of research due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in the areas of corrosion inhibition , pharmaceutical development , and material science .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to form protective films on metal surfaces significantly reduces corrosion rates.

Case Study: Corrosion Inhibition

A study investigated the synthesis and characterization of several N-hydrospiro-chromeno-carbonitriles, including 2-amino derivatives. The results indicated that these compounds exhibited impressive corrosion inhibition properties when tested in 1 M hydrochloric acid. The effectiveness was measured using electrochemical impedance spectroscopy (EIS) and weight loss methods. The inhibition efficiency was found to be as high as 95.32% for one variant of the compound, demonstrating its potential as a viable corrosion inhibitor in industrial applications .

Compound NameInhibition Efficiency (%)Method Used
INH-189.16EIS
INH-293.02Weight Loss
INH-395.32EIS

Pharmaceutical Applications

The structural characteristics of 2-amino derivatives make them suitable candidates for pharmaceutical development. Their potential biological activities include anti-inflammatory and anti-cancer properties.

Research has indicated that compounds similar to 2-amino-2',5-dioxo derivatives possess significant biological activity against various cancer cell lines. These compounds have been synthesized through green chemistry approaches, emphasizing their eco-friendly production methods while maintaining high yield and purity . The synthesis involves one-pot multicomponent reactions (MCRs), which streamline the process and reduce waste.

Material Science

In material science, the unique properties of 2-amino-2',5-dioxo compounds allow for their use in creating advanced materials with enhanced performance characteristics.

Case Study: Material Development

The compound has been explored for use in coatings that provide enhanced resistance to environmental degradation. Its incorporation into polymer matrices has shown promise in improving mechanical properties and durability under harsh conditions . The electrochemical studies conducted on these materials indicate that they maintain integrity and performance over extended periods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogues differ primarily in substituents, ring saturation, and fused heterocycles. A comparative analysis is presented below:

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents/Ring Modifications Key Features
2-Amino-5’-fluoro-7,7-dimethyl derivative (4h) Fluorine at 5’, dimethyl at 7,7 Enhanced lipophilicity; anti-viral activity
2-Amino-5’-chloro derivative (4d) Chlorine at 5’ Higher melting point (279–280°C); 90% yield
3-Amino-7,7-dimethyl derivative (INH-2) Dimethyl at 7,7; indene instead of indoline Corrosion inhibition (98.42% efficiency in 1 M HCl)
Spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-4,3'-indoline] Thiazolo-pyrimidine fused ring system Catalyst-free synthesis; diverse substituent tolerance
2-Amino-7,7-dimethyl-1′,3′,5-trioxo derivative (1d) Trioxo-indene core Antimicrobial activity against Gram-negative bacteria

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and stability .
  • Alkyl groups (e.g., 7,7-dimethyl) enhance steric bulk, improving solubility and catalytic recovery in magnetic composites .

Mechanistic Insights :

  • Knoevenagel-Michael-cyclization is a universal pathway for spirooxindoles .
  • Nano Ag/kaolin accelerates reaction kinetics via Lewis acid activation .
  • Magnetic catalysts (MnFe₂O₄) enable easy separation, reducing waste .
Table 3: Property Comparison
Compound Melting Point (°C) Yield (%) Notable Activity Reference
2-Amino-5’-methoxy derivative (4f) 260–261 96 Anti-viral
2-Amino-7’-chloro derivative (4z) 253–254 69 Structural stability via halogen bonding
INH-2 N/A 98.42 Corrosion inhibition (1 M HCl)
2-Amino-1’-methyl derivative (4m) 252–254 92 Antimicrobial (disk diffusion assay)

Critical Trends :

  • Halogenated derivatives exhibit higher melting points due to intermolecular interactions .
  • Methoxy groups improve solubility but may reduce crystallinity .
  • Corrosion inhibitors (INH series) show >95% efficiency in acidic media, linked to adsorption via NH₂ and CN groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) or cyclocondensation strategies. For example, one-pot MCRs using chromene precursors and indole derivatives under acidic or basic catalysis (e.g., piperidine or acetic acid) are common. Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitoring intermediates via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for amine:carbonitrile groups) can mitigate side reactions .

Q. How is the structural elucidation of this spiro compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., aromatic protons at δ 6.6–7.7 ppm, NH2_2 signals at δ ~7.7 ppm) and carbon types (e.g., carbonyl carbons at ~170–180 ppm, nitrile at ~117 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 116 K) confirms spiro connectivity and bond angles. Refinement parameters (R factor < 0.06) ensure accuracy. For example, spiro carbons show bond lengths of ~1.54 Å, and dihedral angles between chromene and indole moieties are critical for conformation analysis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity via malachite green assay).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Fluorescence Imaging : If the compound has fluorophore-like properties (similar to chromene-carbonitriles in ), test cellular uptake using confocal microscopy.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.
  • Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases). Prioritize binding poses with ΔG < −7 kcal/mol and validate via MD simulations (100 ns, AMBER force field) .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5, BBB permeability).

Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Benchmarking : Compare experimental 1H^1H-NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level). Discrepancies >0.5 ppm may indicate solvent effects or tautomerism.
  • Dynamic Effects : Perform 1H^1H-1H^1H NOESY to detect through-space interactions influencing shifts.
  • Crystallographic Validation : Cross-verify with X-ray data to rule out conformational artifacts .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal ethanol/water ratios for yield (target >75%) and enantiomeric excess (ee >95%).
  • Continuous Flow Systems : Mitigate exothermicity in MCRs by using microreactors with controlled residence times (2–5 min) .
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control spiro center configuration .

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